2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride
Overview
Description
2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride is a synthetic compound known for its potent pharmacological properties It is structurally related to fentanyl, a well-known opioid analgesic
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the phenethyl group. The final steps involve the methoxylation and amidation reactions to form the target compound. Common solvents used in these reactions include acetone and methanol, with reaction temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps typically involve recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of similar compounds.
Biology: Employed in studies investigating the interaction of opioid receptors with synthetic ligands.
Medicine: Potential use as an analgesic in pain management, although its high potency necessitates careful handling and dosage control.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with the mu-opioid receptor. Upon binding to this receptor, it induces a conformational change that leads to the inhibition of adenylate cyclase activity, resulting in decreased cAMP levels. This cascade ultimately reduces neuronal excitability and pain perception .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A well-known opioid analgesic with a similar structure but different pharmacokinetic properties.
Methoxyacetylfentanyl: Another analog with comparable potency and receptor affinity.
Uniqueness
2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride is unique due to its specific methoxy substitution, which influences its binding affinity and metabolic stability. This structural modification can result in different pharmacological effects and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.ClH/c1-19(27-2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20;/h3-12,19,22H,13-18H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVZYOSLOEDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037236 | |
Record name | 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101365-58-6 | |
Record name | 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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